5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine
Overview
Description
“5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the CAS Number: 1177306-31-8 . It has a molecular weight of 235.31 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[4-(isopropylsulfanyl)phenyl]-1,3,4-oxadiazol-2-amine . The InChI code for this compound is 1S/C11H13N3OS/c1-7(2)16-9-5-3-8(4-6-9)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) .Physical And Chemical Properties Analysis
This compound is a solid .Scientific Research Applications
Antifungal Applications
A series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases were synthesized using green chemistry tools. These compounds, especially 6d, 6f, 6g, 6h, and 6j, showed promising antifungal activity against various human pathogenic fungal strains. Molecular docking studies indicated their potential as antifungal agents, suggesting their further optimization for drug development (Nimbalkar et al., 2016).
Anticancer Applications
A series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives exhibited good to moderate anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham et al., 2019).
Antibacterial and Antimicrobial Activities
New 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity were synthesized. Among them, compounds 3, 4, 10, 11, and 15 showed significant antibacterial activity, highlighting their potential as antimicrobial agents (Salama, 2020).
Antioxidant Properties
A study synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and found that compounds 4k, 4j, 4d, and 4e showed significant radical scavenging activities, demonstrating their antioxidant potential (Kotaiah et al., 2012).
properties
IUPAC Name |
5-(4-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)16-9-5-3-8(4-6-9)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBSZOHCUQCPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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